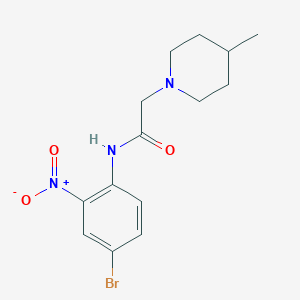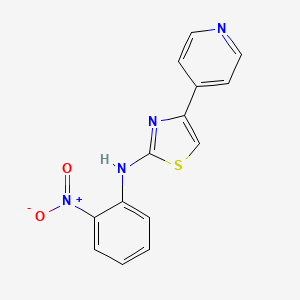
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide
Descripción general
Descripción
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as BPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPA is a small molecule that is commonly used as a tool compound to study the biological and physiological effects of certain proteins and enzymes.
Mecanismo De Acción
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide works by binding to specific proteins or enzymes in cells and altering their activity. N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide is known to bind to a variety of proteins, including kinases, phosphatases, and proteases. By binding to these proteins, N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide can either inhibit or activate their activity, leading to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects:
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been used to inhibit the activity of certain kinases that are involved in tumor growth and proliferation. In neuroscience research, N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been used to activate specific signaling pathways in neurons, leading to changes in synaptic plasticity and memory formation. N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins or enzymes. N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide is also relatively stable and can be stored for long periods of time without degradation. However, N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide does have some limitations for use in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets and mechanisms of action.
Direcciones Futuras
There are many potential future directions for research on N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of interest is the development of more specific and selective N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide analogs that can target specific proteins or enzymes with greater precision. Another area of interest is the use of N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide in drug discovery, where it can be used to identify new therapeutic targets and potential drug candidates. Finally, N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide may have applications in the development of new diagnostic tools for cancer and other diseases. Overall, N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide is a promising tool compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has a wide range of applications in scientific research. It is commonly used as a tool compound to study the biological and physiological effects of certain proteins and enzymes. N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide can be used to inhibit the activity of specific enzymes or to activate certain signaling pathways in cells. N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been used in a variety of studies, including cancer research, neuroscience, and drug discovery.
Propiedades
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-10-4-6-17(7-5-10)9-14(19)16-12-3-2-11(15)8-13(12)18(20)21/h2-3,8,10H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSBDFGQBERFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4139895.png)



![2-(1-adamantyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4139939.png)
![dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4139946.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139949.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4139953.png)

![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![methyl 4-{3-[4-(dimethylamino)phenyl]-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4139979.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanamine](/img/structure/B4139985.png)
![N-(3-{[3-(benzyloxy)benzoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4139989.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4139992.png)